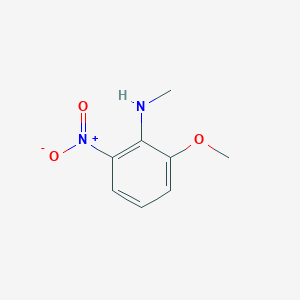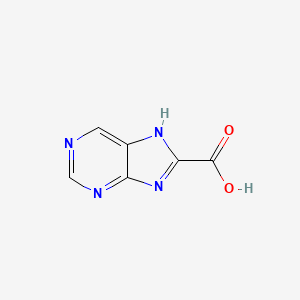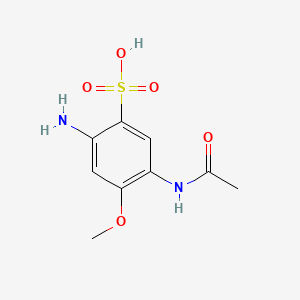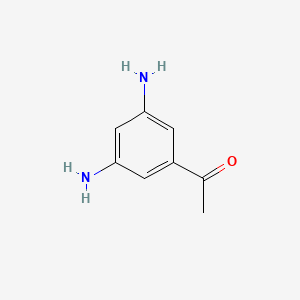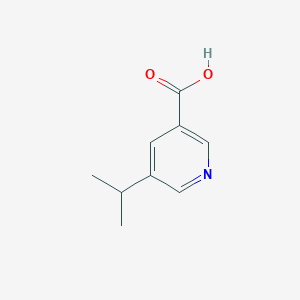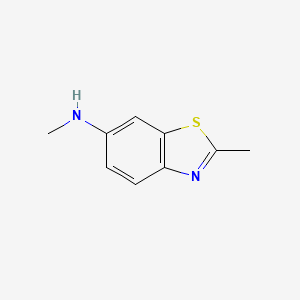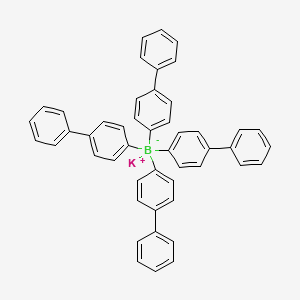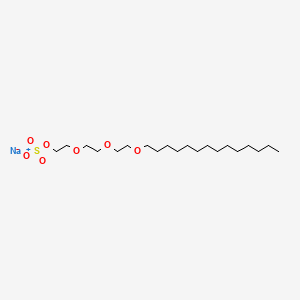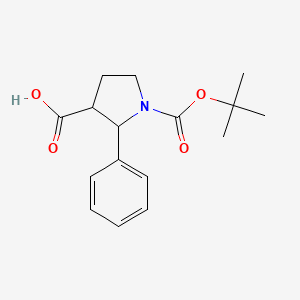
1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid
説明
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Chemical Reactions Analysis
The Boc group can be removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . The stepwise removal of Boc is achieved by treatment with acid .科学的研究の応用
Natural and Synthetic Applications
Natural Neo Acids and Derivatives 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid, due to its tert-butyl group(s), shares similarities with natural and synthetic neo fatty acids, neo alkanes, and their derivatives. These compounds, identified from various natural sources like plants, algae, and microorganisms, exhibit diverse biological activities. They are promising for chemical preparations as antioxidants and for their anticancer, antimicrobial, and antibacterial properties. The neo fatty acid derivatives also find applications in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Biocatalyst Inhibition and Mitigation
Understanding Biocatalyst Inhibition Carboxylic acids, like 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid, can inhibit microbial growth at lower concentrations than desired in fermentative production. Such acids are used as food preservatives due to their microbial inhibition potency. The review discusses the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae and explores metabolic engineering strategies to enhance microbial robustness against these acids (Jarboe, Royce, & Liu, 2013).
Extraction and Purification Technologies
Liquid-Liquid Extraction of Carboxylic Acids The review covers solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, emphasizing the need for efficient recovery of these acids from diluted aqueous streams for applications like bio-based plastics. It discusses solvent categories like nitrogen-based, phosphorous-based extractants, and ionic liquids, along with solvent property models aiding in solvent selection and regeneration strategies for LLX processes (Sprakel & Schuur, 2019).
Anticancer Applications
Cinnamic Acid Derivatives in Anticancer Research Cinnamic acid derivatives, structurally related to 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid, have garnered attention due to their anticancer potentials. The review chronicles the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, emphasizing their underutilized potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).
将来の方向性
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research could focus on improving the efficiency and selectivity of Boc deprotection .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGJNQZIAVFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623629 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
455955-08-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)
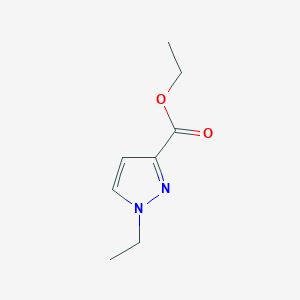
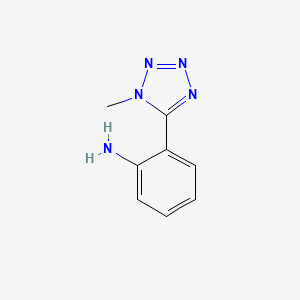
![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)
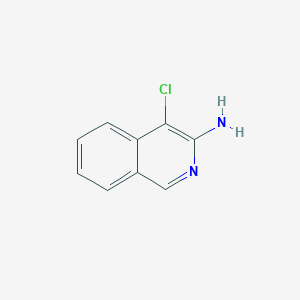
![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)
